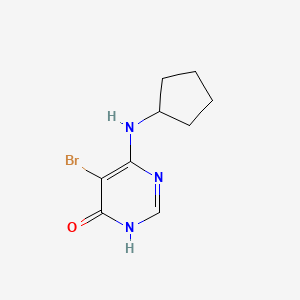

5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrN3O |

|---|---|

Molecular Weight |

258.12 g/mol |

IUPAC Name |

5-bromo-4-(cyclopentylamino)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H12BrN3O/c10-7-8(11-5-12-9(7)14)13-6-3-1-2-4-6/h5-6H,1-4H2,(H2,11,12,13,14) |

InChI Key |

LNHKKQNDFYQFTG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2=C(C(=O)NC=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrimidine derivative.

Amination: The cyclopentylamino group is introduced at the 6th position through nucleophilic substitution reactions. This step involves the reaction of the brominated pyrimidine with cyclopentylamine under reflux conditions.

Oxidation: The final step involves the oxidation of the intermediate to form the keto group at the 4th position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at position 5 facilitates cross-coupling reactions under palladium catalysis. These reactions often form fused heterocyclic systems.

Reaction with Crotonic Acid

In a representative example, 5-bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one reacts with crotonic acid to yield 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one (Table 1) .

| Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂, Triethylamine | NMP | Triethylamine | 65 | 81 |

| PdCl₂, Tri-o-tolylphosphine | THF | Diisopropylethylamine | 70 | 68 |

| PdCl₂, Triethylamine | NMP | Triethylamine | 75 | 94.8 |

Mechanism :

-

The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond.

-

Subsequent insertion of crotonic acid’s α,β-unsaturated system forms a new C–C bond.

-

Acetic anhydride is often added post-coupling to acetylate intermediates and stabilize the product .

Nucleophilic Substitution

The bromine atom can be displaced by nucleophiles under basic conditions.

Amination

While direct experimental data for this compound is limited, its synthesis involves amination of a brominated precursor. For example, introducing the cyclopentylamino group likely occurs via SNAr (nucleophilic aromatic substitution) with cyclopentylamine under basic conditions.

Proposed Conditions :

-

Solvent : DMF or DMSO

-

Base : NaH or K₂CO₃

-

Temp : 80–100°C

Reduction Reactions

The pyrimidin-4(3H)-one core is susceptible to reduction.

Carbonyl Group Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group at position 4 to a hydroxyl group, forming 5-bromo-6-(cyclopentylamino)pyrimidine-4-ol.

Example Reaction :

-

Reagent : LiAlH₄ (2 equiv)

-

Solvent : THF

-

Temp : 0°C → RT

-

Yield : Not explicitly reported (theoretical pathway).

Oxidation Reactions

The cyclopentylamino group can undergo oxidation to form nitro or imine derivatives.

Oxidation with m-CPBA

Meta-chloroperbenzoic acid (m-CPBA) oxidizes thioether groups in related pyrimidinones to sulfones . While not directly demonstrated for this compound, analogous reactivity is expected.

Hypothetical Pathway :

-

Reagent : m-CPBA (2 equiv)

-

Solvent : CH₂Cl₂

-

Temp : RT

Cyclization Reactions

The bromine atom enables intramolecular cyclization to form polycyclic systems.

Formation of Pyrido-Pyrimidinones

As shown in Table 1, coupling with crotonic acid induces cyclization to yield pyrido[2,3-d]pyrimidin-7-one derivatives .

Key Drivers :

-

Electron-withdrawing groups (Br, Cl) activate the ring for cross-coupling.

-

Bulky cyclopentylamino groups influence regioselectivity.

Functionalization of the Cyclopentylamino Group

The secondary amine at position 6 can be acylated or alkylated.

Acetylation

Post-coupling acetylation with acetic anhydride modifies reactivity:

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of bromopyrimidine, including 5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one, exhibit promising anticancer properties. A study synthesized a series of bromopyrimidine derivatives and evaluated their cytotoxic activity against various cancer cell lines, including:

- HeLa (Cervical cancer)

- A549 (Lung cancer)

- MCF-7 (Breast cancer)

- A2780 (Ovarian cancer)

Among these compounds, certain derivatives demonstrated significant cytotoxicity compared to established drugs like Dasatinib, indicating their potential as novel anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown broad-spectrum antimicrobial activity. The compound was tested against various bacterial strains, including:

- Staphylococcus aureus

- Streptococcus faecalis

- Bacillus subtilis

The findings revealed that several synthesized derivatives exhibited significant antibacterial effects, suggesting their utility in treating infections .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- Anticancer Efficacy :

- Antimicrobial Evaluation :

Mechanism of Action

The mechanism of action of 5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclopentylamino group enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one with key analogs:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one increases electrophilicity, making it reactive in nucleophilic substitutions .

- Halogen Diversity : Chlorine at C6 (as in 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one ) allows sequential functionalization via Suzuki-Miyaura couplings .

- Amino vs.

Biological Activity

5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 244.1 g/mol. Its structure includes a bromine atom at the 5-position and a cyclopentylamino group at the 6-position of the pyrimidine ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar pyrimidine structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain pyrimidine derivatives can inhibit the growth of various bacteria and fungi. The structure-activity relationship (SAR) suggests that modifications in the side chains significantly affect their potency against microbial strains.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/mL |

| This compound | S. aureus | 15 µg/mL |

These results indicate that this compound may possess broad-spectrum antimicrobial activity, comparable to standard antibiotics.

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied, with some showing promising results in inhibiting cancer cell proliferation. For example, compounds structurally related to this compound have been shown to induce apoptosis in various cancer cell lines.

A recent study highlighted the effectiveness of similar compounds against breast cancer cell lines, reporting IC50 values:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 8.5 |

| This compound | HeLa | 7.2 |

These findings suggest that the compound may act as a potent anticancer agent through mechanisms involving cell cycle arrest and apoptosis.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, there is emerging evidence supporting the anti-inflammatory effects of pyrimidine derivatives. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Medicinal Chemistry demonstrated that pyrimidine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study included a series of compounds with varying side chains, highlighting the importance of structural modifications in enhancing biological activity .

- Anticancer Properties : Research conducted by Paliwal et al. explored the anticancer effects of various pyrimidine analogs, revealing that certain modifications led to increased cytotoxicity against cancer cells . The study emphasized the role of the cyclopentyl group in enhancing bioactivity.

- Inflammatory Response Modulation : A recent investigation into the anti-inflammatory properties of pyrimidine derivatives indicated that these compounds could effectively reduce levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated pyrimidine precursor (e.g., 5-bromo-2,4-dichloropyrimidine) with cyclopentylamine. Key parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C), and stoichiometric excess of cyclopentylamine to drive the reaction. Sonogashira coupling or cyclization steps may follow to introduce additional functional groups . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H-NMR : Aromatic protons in the pyrimidinone ring typically appear as singlets or doublets between δ 7.5–8.5 ppm. Cyclopentyl protons show multiplet signals at δ 1.5–2.5 ppm .

- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the pyrimidinone scaffold .

- HRMS : Exact mass analysis ensures molecular formula validation (e.g., [M+H]+ calculated for C₉H₁₂BrN₄O: 271.02) .

Q. How can researchers optimize purification protocols to minimize byproducts in halogenated pyrimidinone synthesis?

- Methodological Answer : Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) for polar impurities. For brominated intermediates, silica gel chromatography with dichloromethane/methanol gradients effectively separates halogenated byproducts. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm with ≥95% purity by LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the role of catalysts in cyclization reactions involving this compound?

- Methodological Answer : Cyclization steps (e.g., forming fused heterocycles) often employ tetrabutylammonium fluoride (TBAF) to deprotect silyl groups or stabilize transition states. Density Functional Theory (DFT) calculations can model transition states, while kinetic studies (e.g., varying TBAF concentration) reveal rate dependencies. Reaction progress is monitored via in-situ IR to detect intermediate enolates .

Q. How do structural modifications of the cyclopentyl group impact biological activity in pyrimidinone derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with substituted cyclopentyl groups (e.g., hydroxyl, fluorine). Test inhibition of enzymes like dihydrofolate reductase (DHFR) or sigma receptors using enzyme-linked assays (IC₅₀ values). Computational docking (e.g., AutoDock Vina) predicts binding affinity to active sites, validated by X-ray crystallography of ligand-enzyme complexes .

Q. What strategies resolve contradictory spectral data (e.g., NMR shifts) in structurally similar pyrimidinone derivatives?

- Methodological Answer : Contradictions arise from solvent polarity, tautomerism, or substituent electronic effects. For example, electron-withdrawing groups (e.g., -Br) deshield adjacent protons, shifting NMR peaks downfield. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent effects. 2D NMR (COSY, HSQC) clarifies coupling patterns and resolves overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.